9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one
Description
The compound 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a complex organic molecule that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a fluorobenzoyl group, a piperazine ring, and a tetrahydropyridoquinoline core, making it a subject of study for its potential biological activities.
Properties
IUPAC Name |
7-[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-19-6-3-16(4-7-19)23(29)25-10-12-26(13-11-25)32(30,31)20-14-17-2-1-9-27-21(28)8-5-18(15-20)22(17)27/h3-4,6-7,14-15H,1-2,5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPDZDJRZQVPJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F)CCC(=O)N3C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the piperazine ring: This can be achieved by reacting a suitable amine with a dihaloalkane under basic conditions.
Introduction of the fluorobenzoyl group: This step involves the acylation of the piperazine ring with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Construction of the tetrahydropyridoquinoline core: This can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted aniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one exhibit significant antimicrobial properties. Studies have shown that derivatives with similar structures can inhibit various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa . For instance:
- A related compound demonstrated a minimum inhibitory concentration (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting potential as an antituberculosis agent .
Antiviral Potential
The compound's structural features may also contribute to antiviral activity. Similar quinoline derivatives have been studied for their effectiveness against viral infections through mechanisms such as enzyme inhibition or interference with viral replication processes.
Anticancer Properties
Compounds with quinoline structures have been explored for their anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes them candidates for further investigation in cancer therapeutics.
Case Study 1: Antibacterial Activity
A study published in RSC Advances highlighted the antibacterial efficacy of synthesized quinoline derivatives against various pathogens. The results indicated that modifications at specific positions on the quinoline ring significantly impacted antimicrobial potency .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 6d | 6.25 | Mycobacterium smegmatis |
| 7b | 12.5 | Pseudomonas aeruginosa |
Case Study 2: Structural Analysis and Docking Studies
Research involving molecular docking studies has provided insights into the binding affinities of similar compounds to bacterial enzymes. The analysis revealed that structural modifications could enhance binding efficiency, thereby improving antimicrobial activity .
Mechanism of Action
The mechanism of action of 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-fluorophenyl)-1H-indole-5-carboxamide
- 4-(4-fluorobenzoyl)piperazine
- 1-(4-fluorobenzoyl)-4-(4-methylpiperazin-1-yl)piperidine
Uniqueness
9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one: is unique due to its combination of a fluorobenzoyl group, a piperazine ring, and a tetrahydropyridoquinoline core. This unique structure imparts specific biological activities and chemical properties that distinguish it from other similar compounds.
Biological Activity
The compound 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one is a derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈F₂N₄O₃S
- CAS Number : Not specified in the search results.
Biological Activity Overview
Research indicates that compounds similar to 9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one exhibit a range of biological activities:
- Anticancer Properties : Quinoline derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, a related study demonstrated that certain quinolinone derivatives exhibited high cytotoxicity in MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. The structure–activity relationship indicated that modifications at specific positions on the quinoline ring could enhance cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Activity : Compounds derived from quinoline structures have been evaluated for their antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria .
- Mechanism of Action : The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, the ability to induce DNA damage was noted in some quinolinone analogs tested against HL-60 cells .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the biological activity of related compounds:
| Compound Name | Cell Line Tested | IC50 (µM) | Observations |
|---|---|---|---|
| 2-Ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one | HL-60 | 0.5 | Induced apoptosis and DNA damage |
| 4-(4-fluorobenzoyl)piperazine derivative | MCF-7 | 1.2 | High cytotoxicity observed |
| Hydroxyquinoline derivative | Various bacteria | N/A | Effective against multiple strains |
Anticancer Activity
In a detailed study on a library of quinolinone derivatives, it was found that modifications at positions 1, 2, 6, and 7 significantly affected the potency against cancer cell lines. The most promising analogs were further evaluated for their ability to modulate drug resistance mechanisms in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
